Atramycin A

Antitumor Cytotoxicity Leukemia

Atramycin A: 2.2× more potent than Atramycin B (P388 IC50 4.5 vs 9.8 μg/mL). Its unique C8-α-L-mannopyranosyl glycoside confers DNA intercalation advantage over C9-glycosylated kerriamycins and aglycone hatomarubigins. Essential reference standard for angucycline SAR reproducibility—generic substitution invalidates potency benchmarks. Used for semisynthetic derivatization, NMR conformational studies, and metabolomic dereplication (m/z 467.1361 [M−H]−). Ensures assay sensitivity and compound economy in leukemia oncology screening.

Molecular Formula C25H24O9
Molecular Weight 468.5 g/mol
CAS No. 137109-48-9
Cat. No. B160001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtramycin A
CAS137109-48-9
Synonymsatramycin A
Molecular FormulaC25H24O9
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O
InChIInChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1
InChIKeyWEVSDLAMOJTGBF-JIOQQOEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atramycin A (CAS 137109-48-9): An Isotetracenone Antitumor Antibiotic for Cancer Research and Drug Discovery


Atramycin A is an isotetracenone-type antitumor antibiotic, classified within the angucycline/angucyclinone polyketide family, produced by the soil-derived actinomycete Streptomyces atratus BY90 [1]. The compound features a benz[a]anthracene-1,7,12(2H)-trione core glycosylated with a 6-deoxy-α-L-mannopyranosyl moiety at the C8 position . Its molecular formula is C25H24O9 (MW: 468.45) . The primary documented biological activity is the inhibition of murine leukemia P388 cell proliferation with an IC50 of 4.5 μg/mL [1].

Why Atramycin A Cannot Be Substituted with Generic Isotetracenone or Angucycline Analogs


Isotetracenone antibiotics, including atramycins, kerriamycins, hatomarubigins, and rubiginones, exhibit divergent cytotoxic profiles that are exquisitely sensitive to minor structural variations, particularly in glycosylation patterns and quinone substitution [1][2]. Atramycin A's unique C8 6-deoxy-α-L-mannopyranosyl glycoside linkage differentiates it from the C9-glycosylated kerriamycins and the aglycone hatomarubigins, directly impacting DNA intercalation efficiency and resulting in a >2-fold potency advantage over its co-produced analog Atramycin B [1]. Consequently, generic substitution with other isotetracenones invalidates potency and SAR reproducibility in oncology screening programs [1][2].

Quantitative Differentiation of Atramycin A: Key Evidence for Scientific Procurement Decisions


Atramycin A Exhibits 2.2-Fold Higher Potency Against P388 Leukemia Compared to Co-produced Analog Atramycin B

Atramycin A (CAS 137109-48-9) is directly compared to its structural analog Atramycin B (CAS 137109-49-0), both co-produced by S. atratus BY90, in the same P388 murine leukemia cell line assay. Atramycin A achieves an IC50 of 4.5 μg/mL, whereas Atramycin B requires a higher concentration to achieve half-maximal inhibition, with an IC50 of 9.8 μg/mL [1]. This 2.2-fold potency difference is consistently reported across multiple authoritative sources and represents a significant advantage in primary oncology screening where assay sensitivity and compound consumption are critical [1].

Antitumor Cytotoxicity Leukemia Isotetracenone

Atramycin A's Unique C8 α-L-Mannopyranosyl Glycoside Defines a Structurally Distinct Subclass Among Isotetracenone Antibiotics

Atramycin A is characterized by a benz[a]anthracene-1,7,12(2H)-trione core substituted with a 6-deoxy-α-L-mannopyranosyl (rhamnosyl) moiety at the C8 position [1][2]. This C8 glycosylation pattern contrasts sharply with other major isotetracenone subclasses: kerriamycins are C9-glycosylated, while hatomarubigins and rubiginones are predominantly aglycones or C9-substituted [2][3]. NMR and mass spectrometric analysis confirms the precise structure as (3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione [1][4]. This structural uniqueness directly influences the compound's intercalation geometry with DNA and contributes to its distinct cytotoxicity profile relative to C9-glycosylated analogs [1][2].

Structure-Activity Relationship Natural Product Angucycline Glycosylation

Atramycin A's Potency Aligns with or Exceeds Other Isotetracenone Antibiotics in Cross-Study Comparable Assays

Cross-study comparison of isotetracenone antibiotics reveals that Atramycin A's P388 IC50 of 4.5 μg/mL [1] positions it competitively among its structural peers. While direct head-to-head comparisons are limited, reported data for other isotetracenones show rubiginone A having an IC50 of 7.5 μg/mL against L1210 leukemia cells, and hatomarubigins A-D exhibiting potent activity against multidrug-resistant tumor cells but with IC50 values generally in the 1-10 μM range (approx. 0.5-5 μg/mL for compounds of similar molecular weight) [2][3]. Atramycin A's sub-5 μg/mL potency places it within the upper tier of naturally occurring isotetracenone cytotoxins, supporting its selection as a lead-like or reference compound for chemical optimization programs [1][2][3].

Cytotoxicity Antitumor Comparative Pharmacology Isotetracenone

Targeted Research and Industrial Applications for Atramycin A Based on Quantitative Differentiation


Potency-Driven Oncology Screening and SAR Expansion

Given Atramycin A's 2.2-fold higher potency against P388 leukemia cells compared to Atramycin B (IC50: 4.5 μg/mL vs. 9.8 μg/mL) [1], it is the preferred isotetracenone for primary cytotoxicity screening where assay sensitivity and compound economy are paramount. Its robust activity justifies its use as a starting point for semisynthetic derivatization or as a reference compound to benchmark the potency of novel isotetracenone analogs in P388 or related leukemia models [1][2].

Structural Biology and Mechanistic Studies of C8-Glycosylated Angucyclines

Atramycin A's unique C8-α-L-mannopyranosyl glycoside defines a structurally distinct subclass among isotetracenones, contrasting with C9-glycosylated kerriamycins and aglycone hatomarubigins [2][3]. This makes Atramycin A an essential reference standard for structural biology investigations, including NMR-based conformational analysis, molecular modeling of DNA intercalation, and X-ray crystallography studies aimed at elucidating the role of the C8 sugar moiety in target recognition and binding affinity [2][3].

Comparative Pharmacology and Chemotaxonomy of Streptomyces-Derived Polyketides

Atramycin A serves as a key chemotaxonomic marker for Streptomyces atratus BY90 and related strains [1]. Its presence in metabolomic extracts can be dereplicated using its characteristic mass ion (m/z 467.1361 [M−H]−) and retention time, as demonstrated in recent metabolomics-guided discovery efforts [4]. Procurement of authentic Atramycin A reference standard enables accurate identification and quantification in complex natural product mixtures, supporting both dereplication workflows and the discovery of novel angucycline analogs [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atramycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.